molecular formula C6H5FN2O2 B13407393 (Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium

(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium

Cat. No.: B13407393
M. Wt: 156.11 g/mol
InChI Key: YTPSYFDPGKDWBN-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group attached to a hydroxyimino-oxidoazanium moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 4-fluoroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an aqueous medium to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-(4-chlorophenyl)-hydroxyimino-oxidoazanium
  • (Z)-(4-bromophenyl)-hydroxyimino-oxidoazanium
  • (Z)-(4-methylphenyl)-hydroxyimino-oxidoazanium

Uniqueness

(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

(Z)-(4-fluorophenyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C6H5FN2O2/c7-5-1-3-6(4-2-5)9(11)8-10/h1-4,10H/b9-8-

InChI Key

YTPSYFDPGKDWBN-HJWRWDBZSA-N

Isomeric SMILES

C1=CC(=CC=C1/[N+](=N/O)/[O-])F

Canonical SMILES

C1=CC(=CC=C1[N+](=NO)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.